molecular formula C4H9N3 B8312123 2-Aminotetrahydropyrimidine

2-Aminotetrahydropyrimidine

Cat. No.: B8312123
M. Wt: 99.13 g/mol
InChI Key: BIAQHGJHCDEDSE-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Nitrogen-Containing Compounds

2-Aminotetrahydropyrimidine is a chemical compound that belongs to the broad and significant class of heterocyclic compounds. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. uomustansiriyah.edu.iq These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, or sulfur. st-andrews.ac.uk The presence of heteroatoms imparts unique chemical and physical properties to these rings compared to their all-carbon (carbocyclic) counterparts. st-andrews.ac.uk Many naturally occurring and synthetic compounds with profound biological and industrial importance are heterocyclic, including nucleic acids, vitamins, pigments, and a vast number of pharmaceuticals. uomustansiriyah.edu.iq

Specifically, this compound is a nitrogen-containing heterocycle. Its core structure is a tetrahydropyrimidine (B8763341) ring, which is a six-membered saturated ring containing two nitrogen atoms at positions 1 and 3. The "2-amino" prefix indicates that an amino group (-NH₂) is attached to the second carbon atom of this ring. This structure contains a cyclic guanidine (B92328) residue, which makes it a versatile building block in organic synthesis. researchgate.net Its classification as a saturated heterocycle distinguishes it from aromatic counterparts like pyrimidine (B1678525), meaning the ring does not possess a delocalized system of pi-electrons. st-andrews.ac.uk This saturation results in a more flexible, three-dimensional structure.

Historical Perspective on the Emergence of this compound Research

The conceptual origins of aminotetrahydropyrimidine structures can be traced back to prebiotic chemistry theories. Research into the origins of life has proposed that a related derivative, 5-Hydroxy-5-aminotetrahydropyrimidine, may have been a key intermediate in the primordial synthesis of adenine, one of the fundamental building blocks of nucleic acids. askfilo.comvaia.com This proposed pathway begins with the reaction of simple molecules like hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), believed to be present on early Earth. vaia.com

In the context of modern synthetic chemistry, the study of this compound and its derivatives has evolved significantly. A key method for their preparation involves the reduction of their unsaturated precursors, 2-aminopyrimidines. Early and effective methods demonstrated that 2-aminopyrimidines could be readily reduced to 2-aminotetrahydropyrimidines in high yields using reagents like triethylsilane in the presence of trifluoroacetic acid. researchgate.net Research showed that by controlling reaction conditions, such as temperature and the amount of reducing agent, it was possible to selectively achieve either the dihydro- or the fully saturated tetrahydropyrimidine product. researchgate.net This chemical tractability has cemented its role as a foundational scaffold in synthetic research programs.

Overview of Current Research Trajectories and Academic Significance

Contemporary research on this compound is diverse, spanning from the development of novel synthetic methodologies to its application as a key structural motif in medicinal chemistry. Its academic significance lies in its utility as a versatile synthetic intermediate and a core component of molecules with interesting biological properties.

One major research trajectory focuses on innovative and efficient synthesis methods. For instance, gold-catalyzed reactions have emerged as a powerful tool. A gold-catalyzed regioselective cyclocarboamination of ynamides with 1,3,5-triazinanes (which serve as formaldimine surrogates) provides a modular and facile route to valuable 4-aminotetrahydropyrimidines under mild conditions. sorbonne-universite.fruni-heidelberg.de This intermolecular cyclocarboamination is believed to proceed via a pseudo-three-component [2+2+2] cycloaddition. uni-heidelberg.de Such advanced synthetic strategies highlight the ongoing effort to build complex molecular architectures from simple, readily available starting materials. sorbonne-universite.fr

In medicinal chemistry, the this compound scaffold is recognized as a valuable guanidine analogue. nih.gov The guanidine group is a common feature in many natural products and pharmacologically active compounds. researchgate.net As such, this compound derivatives are being investigated for various therapeutic applications. For example, they have been incorporated into molecules designed as β3 integrin antagonists, which are targets in cancer therapy research. nih.gov The development of these compounds as RGD mimetics underscores the importance of the this compound core in creating molecules that can interact with specific biological targets. mdpi.com

Data Tables

Table 1: Selected Synthesis Methods for Aminotetrahydropyrimidine Derivatives

MethodPrecursorsReagents/CatalystProduct TypeReference
Reduction2-AminopyrimidinesTriethylsilane, Trifluoroacetic Acid2-Aminotetrahydropyrimidines researchgate.net
CyclocarboaminationYnamides, 1,3,5-TriazinanesGold Catalyst (e.g., Ph₃PAuNTf₂)4-Aminotetrahydropyrimidines sorbonne-universite.fruni-heidelberg.de
Cycloaddition1,3-Diaza-1,3-butadienes, Electron-Deficient OlefinsN/A (Thermal)4-Dimethylamino-1,4,5,6-tetrahydropyrimidines researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-2,4,6-7H,3,5H2

InChI Key

BIAQHGJHCDEDSE-UHFFFAOYSA-N

Canonical SMILES

C1C=CNC(N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminotetrahydropyrimidine and Its Derivatives

Strategies for the Construction of the Tetrahydropyrimidine (B8763341) Core

The synthesis of the 2-aminotetrahydropyrimidine scaffold, a crucial component in many biologically active compounds, is achieved through a variety of methods. These strategies can be broadly categorized into solid-phase and solution-phase approaches, each offering distinct advantages for constructing the core tetrahydropyrimidine ring system.

Solid-Phase Synthesis Approaches for 2-Aminotetrahydropyrimidines

Solid-phase synthesis offers a powerful platform for the rapid generation of diverse libraries of 2-aminotetrahydropyrimidines, which is highly valuable in drug discovery. tandfonline.com This methodology involves anchoring a molecule to a solid support, such as a resin, and performing sequential chemical reactions. d-nb.info

One common technique involves the immobilization of a suitable building block, followed by reaction with a guanidinylating agent and subsequent intramolecular cyclization to form the desired heterocyclic ring. tandfonline.com For instance, an amino alcohol can be attached to a dihydropyran-linked Merrifield resin. tandfonline.com The key guanidine (B92328) intermediate is then formed and cyclizes, and the final product is cleaved from the resin, often with an acid like trifluoroacetic acid (TFA). tandfonline.com

A key aspect of solid-phase synthesis is the linker, which tethers the molecule to the resin. "Traceless" linkers are particularly advantageous as they are cleaved without leaving any residual atoms on the final product. nih.govnih.gov Various linker strategies have been developed, including those that are acid-labile, photolabile, or cleaved under specific reductive or oxidative conditions, allowing for flexible and efficient synthesis. acs.orgresearchgate.net

Resin/Linker TypeKey Building BlocksGeneral StrategyKey Advantages
Dihydropyran-linked Merrifield ResinAmino alcohols, Aryl isothiocyanates, AminesImmobilization, conversion to carbodiimide, guanidine formation and intramolecular cyclization. tandfonline.comHigh-throughput synthesis for library generation. nih.gov
Traceless LinkersDiamines, Guanidinylating reagentsFunctionalizing-release process where the final reaction step cleaves the product from the support. nih.govProduct is released without any part of the linker attached. nih.gov
Safety-Catch Acid-Labile LinkersAmino acids, Guanidinylating agentsAttachment to resin, cyclization, and acid-mediated cleavage. acs.orgRobust linkage that can be cleaved under specific acidic conditions.

Solution-Phase Synthetic Routes and Methodological Innovations

While solid-phase methods excel at library production, solution-phase synthesis provides greater flexibility for large-scale production and detailed reaction optimization. Recent advancements have led to novel and efficient solution-phase routes to 2-aminotetrahydropyrimidines.

Regioselective Reduction of 2-Aminopyrimidines using Hydrosilylation (e.g., Triethylsilane/Trifluoroacetic Acid Systems)

A significant challenge in synthesizing 2-aminotetrahydropyrimidines is the selective reduction of the aromatic 2-aminopyrimidine (B69317) precursor. A highly effective method utilizes a system of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.netacs.org This combination allows for the facile reduction of 2-aminopyrimidines to their corresponding 2-amino-1,4,5,6-tetrahydropyrimidine derivatives in high yields. researchgate.netmsu.edu The reaction is highly regioselective, targeting the pyrimidine (B1678525) ring for reduction. researchgate.net By controlling the reaction temperature and the amount of the reducing agent, it is possible to selectively produce either the dihydro- or the fully saturated tetrahydropyrimidine product. researchgate.netbeilstein-archives.org

Reduction of Dihydropyrimidinone Intermediates (e.g., Borane-Tetrahydrofuran Reductions)

Another versatile route involves the reduction of dihydropyrimidinone (DHPM) intermediates. These precursors are readily accessible through multicomponent reactions like the Biginelli reaction, which condenses an aldehyde, a β-keto ester, and urea (B33335) or thiourea. amazonaws.comresearchgate.net The resulting dihydropyrimidinones can then be reduced to the corresponding tetrahydropyrimidines. Borane-tetrahydrofuran complex (BH3·THF) is a commonly used reagent for this transformation. researchgate.net It can chemoselectively reduce the endocyclic C=C double bond of the dihydropyrimidinone ring to afford the tetrahydropyrimidine scaffold. researchgate.net The conditions for this reduction must be carefully controlled to achieve the desired product in good yield. researchgate.net

Catalytic Annulation Reactions (e.g., Gold-Catalyzed Processes involving Ynamides and Saturated Heterocycles)

Modern catalytic methods have introduced elegant and efficient pathways for constructing complex heterocyclic systems. mdpi.com Gold-catalyzed annulation reactions have become a powerful tool for synthesizing a wide array of heterocycles from ynamides. jsynthchem.comresearchgate.net In this context, gold(I)-catalyzed annulation of ynamides with substrates like N-amino-1,3-oxazinanes or N-amino-1,3-thiazinanes can produce this compound derivatives. researchgate.net The reaction is believed to proceed through a key α-imino gold carbene intermediate, which undergoes subsequent cyclization steps. rsc.orgorganic-chemistry.org This methodology offers high efficiency and broad functional group tolerance, making it a valuable approach for creating substituted tetrahydropyrimidines. researchgate.netresearchgate.net

Reaction TypeCatalyst SystemKey ReactantsMechanistic Feature
Gold-Catalyzed AnnulationAu(I) complexes (e.g., Ph3PAuCl/AgNTf2)Ynamides, Aminocarbonyls or other suitable N-nucleophiles. researchgate.netFormation of α-imino gold carbene intermediates followed by cyclization. rsc.org
Guanidinium-Mediated Cyclization Reactions

The formation of the cyclic guanidine core of 2-aminotetrahydropyrimidines can be achieved through intramolecular cyclization reactions mediated by a guanidinium (B1211019) group. uvm.edunih.gov This strategy typically begins with a 1,3-diamine, which is reacted with a guanylating agent to form a linear guanidine derivative. unisa.edu.au A particularly effective and widely used guanylating agent is N,N'-di-Boc-N''-triflylguanidine, which reacts readily with primary amines. csic.esorgsyn.org The resulting intermediate, possessing a nucleophilic nitrogen and an electrophilic center, can then undergo intramolecular cyclization to construct the six-membered tetrahydropyrimidine ring. mdpi.com This approach is favored for its directness and the use of readily available starting materials. scholaris.ca

Hydrogenation of Tetrazolo[1,5-a]pyrimidines and Pyrimidine Precursors

The catalytic hydrogenation of pyrimidine and its fused heterocyclic precursors, such as tetrazolo[1,5-a]pyrimidines, represents a significant pathway to obtaining 2-aminotetrahydropyrimidines. researchgate.netbeilstein-archives.orgresearchgate.net This reduction method can be influenced by various factors, including the substrate's substituents, the catalyst, and the reaction conditions, which can dictate the final product, be it a di- or tetrahydropyrimidine. researchgate.net

Research has demonstrated that the hydrogenation of tetrazolo[1,5-a]pyrimidines can lead to the formation of 2-aminotetrahydropyrimidines. researchgate.netbeilstein-archives.org The process often involves the use of a palladium on carbon (Pd/C) catalyst with hydrogen gas (H2) in a solvent like methanol. researchgate.net The reaction can be carried out under conventional conditions, photochemical irradiation, or at elevated pressures. researchgate.netbeilstein-archives.orgresearchgate.net

The nature of the substituents on the pyrimidine ring plays a crucial role in the outcome of the hydrogenation. For instance, the hydrogenation of non-trifluoromethylated tetrazolo[1,5-a]pyrimidines tends to favor the formation of tetrahydropyrimidine derivatives. researchgate.netbeilstein-archives.orgresearchgate.net In contrast, trifluoromethyl-substituted analogs often yield 2-aminopyrimidines preferentially over their tetrahydropyrimidine counterparts. researchgate.netbeilstein-archives.orgresearchgate.net

One study explored the hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines using three different methods: conventional Pd/C-H2 in methanol, photochemical conditions, and under 5 bar of pressure. researchgate.net Photochemical hydrogenation was noted as the most rapid method and was uniquely capable of reducing aryl-brominated substrates without causing dehalogenation. researchgate.netresearchgate.net In some cases, dehalogenation can occur alongside the reduction of the pyrimidine ring. For example, when a substrate with a chloro or bromo substituent was hydrogenated, the corresponding dehalogenated tetrahydropyrimidine was formed. researchgate.net

The reduction of 2-aminopyrimidines themselves to 2-aminotetrahydropyrimidines has also been investigated. One method employs triethylsilane (TES) in trifluoroacetic acid (TFA). researchgate.net At lower temperatures, this reaction yields 2-aminodihydropyrimidines, while refluxing in TFA for 24 hours leads to the formation of 2-aminotetrahydropyrimidines. researchgate.net

Table 1: Selected Hydrogenation Reactions for the Synthesis of Tetrahydropyrimidine Derivatives

PrecursorReagents and ConditionsProductYieldReference
5-Aryl-7-trifluorometiltetrazolo[1,5-a]pyrimidinesPd/C-H2, MeOH, 16 h2-Amino-6-aryl-4-(trifluoromethyl)pyrimidines and/or 2-Amino-6-aryl-4-(trifluoromethyl)-tetrahydropyrimidinesNot specified researchgate.net
Non-trifluoromethylated tetrazolo[1,5-a]pyrimidinesPd/C-H2, MeOHTetrahydropyrimidine derivativesExcellent yields (83-86% for some derivatives) researchgate.netbeilstein-archives.org
2-AminopyrimidinesTriethylsilane (TES), Trifluoroacetic acid (TFA), reflux, 24 h2-AminotetrahydropyrimidinesNot specified researchgate.net
4,7-Dihydrotetrazolo[1,5-a]pyrimidinesNaBH4Tetrahydrotetrazolopyrimidines10-75% researchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral 2-Aminotetrahydropyrimidines

The synthesis of chiral 2-aminotetrahydropyrimidines with specific stereochemistry is a critical area of research, driven by the importance of stereoisomerism in biologically active molecules. irbbarcelona.orgresearchgate.net

Control of Stereochemistry in Multi-Chiral Center Systems

Controlling the stereochemistry in molecules with multiple chiral centers is a significant challenge in organic synthesis. nih.govnih.gov The spatial arrangement of atoms can be directed through various strategies to favor the formation of a specific diastereomer. researchgate.net

One approach involves the use of chiral auxiliaries. researchgate.netnumberanalytics.comuwindsor.ca A chiral auxiliary is a temporary chiral group attached to the substrate to guide the stereochemical outcome of a reaction. numberanalytics.comuwindsor.cawikipedia.org After the desired stereocenter is created, the auxiliary can be removed. uwindsor.cawikipedia.org

Catalytic diastereoselective reactions offer another powerful method for controlling stereochemistry. numberanalytics.com These reactions utilize chiral catalysts, which can be metal-based or organic molecules (organocatalysts), to create a chiral environment that favors the formation of one diastereomer over another. numberanalytics.com The mechanism often involves the formation of a diastereomeric complex between the catalyst, substrate, and reactant. numberanalytics.com

For instance, the reduction of 4,7-dihydrotetrazolo[1,5-a]pyrimidines with sodium borohydride (B1222165) has been reported to produce tetrahydrotetrazolopyrimidines as a single stereoisomer, despite the presence of two chiral centers, which suggests the potential for diastereomeric mixture formation. researchgate.net

Development of Asymmetric Methodologies

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. irbbarcelona.orgslideshare.netscribd.com This is often achieved using chiral catalysts or reagents. scribd.comyork.ac.uk

A notable advancement in the asymmetric synthesis of tetrahydropyrimidines is the catalytic asymmetric hydrogenation of pyrimidines. nih.gov An iridium catalyst, composed of [IrCl(cod)]2, a chiral ferrocene-containing diphosphine ligand (Josiphos), iodine, and ytterbium triflate (Yb(OTf)3), has been shown to convert various 4-substituted pyrimidines into chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity (up to 99% ee) and in high yields. nih.gov The lanthanide triflate plays a crucial role in achieving high enantioselectivity and activating the pyrimidine substrate. nih.gov

The use of chiral auxiliaries is another established strategy in asymmetric synthesis. uwindsor.cawikipedia.orgyork.ac.uk Common chiral auxiliaries include oxazolidinones, camphorsultam, and derivatives of pseudoephedrine. wikipedia.orgharvard.edu These auxiliaries are temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they are cleaved to yield the enantiomerically enriched product. uwindsor.cawikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide, and the subsequent alkylation of the enolate is directed by the chiral auxiliary. wikipedia.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgvapourtec.com This includes the use of catalyst-free and solvent-free conditions and the application of technologies like flow chemistry. organic-chemistry.orgnih.govrsc.org

Catalyst-Free and Solvent-Free Approaches

Solvent-free organic syntheses have gained significant attention as they are often operationally simpler, safer, and more environmentally benign. nih.gov Reactions carried out under these conditions can be faster due to the high concentration of reactants. nih.gov

While specific examples for the catalyst- and solvent-free synthesis of this compound are not detailed in the provided search results, the general principle has been successfully applied to the synthesis of other nitrogen-containing heterocycles. For instance, the synthesis of 2-anilino nicotinic acid derivatives has been achieved under catalyst- and solvent-free conditions by reacting 2-chloronicotinic acid with anilines. nih.govresearchgate.net The optimal conditions were found to be heating at 120 °C without any solvent or catalyst. nih.gov Similarly, a catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles has been developed. organic-chemistry.org These examples highlight the potential for developing similar green synthetic routes for this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Aminotetrahydropyrimidine

Mechanistic Investigations of Cyclization and Transformation Reactions

The formation of the tetrahydropyrimidine (B8763341) core, particularly with an amino substituent at the 2-position, involves complex cyclization strategies. Understanding the underlying mechanisms is crucial for the development of efficient synthetic protocols.

Detailed Mechanistic Pathways for Annulation Reactions (e.g., Pseudo-Three-Component [2+2+2] Cycloaddition)

While direct mechanistic studies for a pseudo-three-component [2+2+2] cycloaddition leading specifically to 2-aminotetrahydropyrimidine are not extensively detailed in the literature, the mechanism can be inferred from related transformations that form substituted pyrimidine (B1678525) rings. Such reactions are powerful tools for constructing heterocyclic systems with high atom economy.

The synthesis of pyrimidine derivatives often involves the condensation of multiple components. For instance, a Brønsted acid-mediated [2+2+2] cycloaddition has been developed for synthesizing fluorinated 4-aminopyrimidines from β-trifluoromethyl-1,3-enynamides and nitriles. researchgate.net In a pseudo-three-component reaction forming a this compound, the mechanism would likely proceed through a series of key steps:

Initial Michael Addition: The reaction may initiate with a Michael addition between a suitable nitrogen-containing nucleophile (like guanidine (B92328) or a substituted amidine, which provides the N-C-N fragment) and an α,β-unsaturated carbonyl compound.

Iminium Ion Formation and Cyclization: Subsequent condensation with an aldehyde component would generate an iminium ion intermediate. This is followed by an intramolecular cyclization where a nitrogen atom attacks the electrophilic carbon, leading to the formation of the six-membered tetrahydropyrimidine ring.

Tautomerization and Stabilization: The cyclic intermediate then undergoes tautomerization to yield the more stable this compound structure.

These multi-component reactions often follow pathways involving sequential Knoevenagel condensation, Michael addition, and cyclization steps to build the final heterocyclic product. nih.gov

Studies on Transition Metal-Catalyzed Processes in this compound Formation

Transition metal catalysis offers efficient and selective pathways for the synthesis of pyrimidine and its derivatives. nih.govdntb.gov.ua Catalysts based on metals like copper, nickel, and ruthenium have been employed in various cyclization and annulation strategies. nih.govmdpi.com

A common mechanistic pathway for the transition metal-catalyzed synthesis of pyrimidines involves the following key steps researchgate.net:

Coordination: The transition metal catalyst coordinates with the substrates, such as an alkyne and an amidine derivative.

Oxidative Cyclization: The coordinated species undergoes an oxidative cyclization to form a metallacyclic intermediate.

Reductive Elimination: This intermediate then undergoes reductive elimination to release the pyrimidine product and regenerate the active catalyst, allowing the catalytic cycle to continue.

For example, copper-catalyzed reactions are considered a powerful tool for constructing pyrimidines from alkynes and nitrogen-containing molecules like amidines or guanidines. mdpi.com The catalyst facilitates the key bond-forming steps, often under milder conditions than traditional methods. Similarly, nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines has been shown to produce pyrimidines, proceeding through either a two-electron hydride transfer or a one-electron hydrogen atom transfer pathway, depending on the specific nickel complex used. mdpi.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling the precise arrangement of atoms in a molecule is a central goal of organic synthesis. In the context of this compound, regioselectivity (where a reaction occurs) and stereoselectivity (which spatial arrangement of atoms is formed) are critical considerations.

Factors Influencing Product Distribution in Reduction Reactions

The reduction of partially unsaturated pyrimidine precursors, such as dihydropyrimidines, is a key step in accessing the tetrahydropyrimidine core. The outcome of these reductions is highly dependent on the reaction conditions and the nature of the reducing agent.

In the enzymatic reduction of pyrimidines like uracil (B121893) and thymine (B56734) by dihydropyrimidine (B8664642) dehydrogenase (DPD), the reaction is highly specific, reducing the C5-C6 double bond in an NADPH-dependent manner. nih.gov In chemical reductions, the choice of hydride reagent (e.g., sodium borohydride) and the presence of substituents on the ring dictate the regioselectivity and stereoselectivity. For instance, the reduction of a ketone on a substituted ring system often proceeds via hydride attack from the less sterically hindered face, leading to a preferential stereochemical outcome. youtube.com The steric bulk of substituents adjacent to the reaction center can significantly influence the activation energy required for different attack trajectories, resulting in a mixture of products where one stereoisomer predominates. youtube.com

Parameter Influence on Selectivity Example
Steric Hindrance Directs the approach of the reducing agent to the less hindered face of the molecule.A bulky substituent at C4 may favor hydride attack from the opposite face, determining the stereochemistry at C5 or C6.
Electronic Effects Electron-withdrawing or -donating groups can influence the reactivity of adjacent double bonds or carbonyl groups.An electron-withdrawing group can make a specific position more susceptible to nucleophilic attack by a hydride.
Reducing Agent The size and reactivity of the hydride source can affect the product ratio.Bulky reducing agents may exhibit higher stereoselectivity compared to smaller ones.
Solvent The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.Protic solvents can stabilize charged intermediates, potentially altering the reaction pathway.

Directing Group Effects and Substrate Control

In the synthesis of complex molecules, existing functional groups on a substrate can direct incoming reagents to a specific position, an effect known as "directing group effect." Substrate control refers to how the inherent structural and electronic properties of the starting material dictate the outcome of a reaction. researchgate.net

During the construction of the tetrahydropyrimidine ring, substituents on the precursor fragments play a crucial role. For example, in a Biginelli-type reaction, which produces related dihydropyrimidinones, the nature of the aldehyde, the β-dicarbonyl compound, and the urea (B33335)/amidine component all influence the reaction efficiency and the final structure. The electronic nature of substituents on an aromatic aldehyde (electron-donating vs. electron-withdrawing) can affect the rate of the initial condensation step and subsequent cyclization. This control over the reaction pathway based on the starting materials is a fundamental aspect of substrate-controlled synthesis. nih.gov

Tautomeric Equilibria and Conformational Analysis of this compound Analogues

The structural properties of this compound, including its tautomeric forms and three-dimensional shape, are fundamental to its chemical reactivity and interactions.

The this compound system contains an embedded amidine moiety (N-C-N), which can exist in different tautomeric forms. The equilibrium is typically between the amino form (with an exocyclic C=N double bond not being part of the description) and the imino form (with an endocyclic C=N double bond).

Amino Tautomer: The amino group is external to the ring, and the nitrogen atom is sp2 hybridized. This form is often favored due to aromaticity in related unsaturated systems.

Imino Tautomer: A hydrogen atom moves from the exocyclic amino group to a ring nitrogen, creating an imine within the ring.

Spectroscopic methods like NMR and IR, along with computational studies, are used to determine the predominant tautomeric form in different environments (e.g., in solution or in the solid state). For related aminopyridine compounds, it has been shown that the amino form is generally the more stable tautomer. The position of this equilibrium can be influenced by factors such as solvent polarity and pH.

The saturated six-membered ring of tetrahydropyrimidine is not planar and adopts non-planar conformations to minimize steric and torsional strain. The most common conformations are chair and boat forms, similar to cyclohexane.

Chair Conformation: This is typically the most stable conformation, as it minimizes both angle strain and torsional strain by staggering all the substituents on adjacent carbon and nitrogen atoms. Substituents can occupy either axial or equatorial positions.

Boat and Twist-Boat Conformations: These are higher-energy conformations that the ring may pass through during conformational changes.

Experimental Determination of Tautomer Ratios and Equilibrium Constants

In a typical experimental setup, 1H NMR and 13C NMR spectra are recorded. nih.gov The presence of distinct peaks corresponding to the different tautomeric forms allows for their identification and quantification. The relative concentrations of the tautomers can be calculated from the integrated intensities of their respective signals in the NMR spectrum. core.ac.uk For instance, in the study of β-ketoamides, the keto and enol forms could be identified and their proportions determined from the integrated peak intensities of specific proton signals. core.ac.uk

The equilibrium constant (KT) for the tautomeric equilibrium is then calculated as the ratio of the concentrations of the two tautomers at equilibrium.

Hypothetical Tautomeric Equilibrium for this compound:

Equilibrium Constant Expression:

Derivatization and Structural Diversification of the 2 Aminotetrahydropyrimidine Scaffold

Functionalization Strategies at the Exocyclic Amino Group

The exocyclic amino group at the 2-position of the tetrahydropyrimidine (B8763341) ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties. Key strategies include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: The reaction of the exocyclic amine with various acylating agents, such as acid chlorides and anhydrides, provides access to a diverse range of N-acyl-2-aminotetrahydropyrimidine derivatives. This straightforward and high-yielding reaction is a fundamental tool for introducing amide functionalities. orientjchem.orgnih.govbath.ac.uk For instance, the formylation of N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides has been achieved using a mixture of dry dimethylformamide (DMF) and phosphorus oxychloride, yielding N-formyl tetrahydropyrimidine derivatives. nih.govchemrevlett.com

N-Alkylation: Introduction of alkyl groups to the exocyclic nitrogen can be achieved through various methods, including reductive amination and reactions with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding N-alkylated amine. nih.gov This method is particularly useful for introducing a wide variety of alkyl and arylalkyl substituents. Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid over-alkylation. sioc-journal.cn Copper-catalyzed N-alkylation of nitriles and amines with alcohols has also been reported as an efficient method for synthesizing N-alkyl amides and amines. sioc-journal.cn

N-Sulfonylation: The reaction of the exocyclic amino group with sulfonyl chlorides yields sulfonamide derivatives. This functionalization introduces a sulfonyl moiety, which can act as a hydrogen bond acceptor and influence the compound's solubility and binding interactions with biological targets.

Functionalization StrategyReagents and ConditionsResulting Derivative
N-Acylation (Formylation)DMF, POCl₃, 70°CN-Formyl-2-aminotetrahydropyrimidine
N-AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl-2-aminotetrahydropyrimidine
N-SulfonylationSulfonyl chloride, BaseN-Sulfonyl-2-aminotetrahydropyrimidine

Modifications of the Tetrahydropyrimidine Ring System and Substituent Effects

Alterations to the tetrahydropyrimidine ring itself, through the introduction of substituents at various positions, significantly impact the molecule's conformation, lipophilicity, and electronic properties. The Biginelli reaction is a classic and versatile method for the synthesis of tetrahydropyrimidines, allowing for the incorporation of diverse substituents at the C4, C5, and C6 positions. nih.govnih.govresearchgate.net

Position of SubstitutionExample of SubstituentPotential Effect
C4Aryl groups (e.g., phenyl, substituted phenyl)Influences steric bulk and electronic properties
C5Carboxylate, CarboxamideModulates polarity and hydrogen bonding capacity
C6Methyl, other alkyl groupsAffects lipophilicity and steric interactions
N1/N3Alkyl, Aryl groupsCan alter the conformation and basicity of the ring

Development of Fused Heterocyclic Architectures Incorporating the 2-Aminotetrahydropyrimidine Moiety

Fusing the this compound ring with other heterocyclic systems is a powerful strategy for creating novel, rigid, and structurally complex molecules with unique biological profiles. This approach can lead to the development of compounds with enhanced target specificity and potency.

Pyrimido[1,2-a]pyrimidines: These bicyclic systems can be synthesized through the reaction of 2-amino-1,4-dihydropyrimidines with reagents such as 3-formylchromone or diethyl (ethoxymethylene)malonate. sciforum.net Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient and environmentally friendly method for the regioselective synthesis of these fused derivatives. sciforum.net

Pyrimido[1,2-a]indoles: The fusion of a pyrimidine (B1678525) ring to an indole scaffold results in the formation of pyrimido[1,2-a]indoles. Synthetic approaches to this tricycle include the annulation of a pyrimidine ring to 2-aminoindoles. researchgate.net These compounds have been investigated for various biological activities.

Other Fused Systems: The versatility of the this compound scaffold allows for its incorporation into a variety of other fused heterocyclic systems, such as tetrahydropyrido[1,2-c]pyrimidines and pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines. nih.govmdpi.com

Fused HeterocycleSynthetic PrecursorsKey Reaction Type
Pyrimido[1,2-a]pyrimidine2-Amino-1,4-dihydropyrimidine, 3-formylchromoneCyclocondensation
Pyrimido[1,2-a]indole2-Aminoindole, Pyrimidine precursorAnnulation
Tetrahydropyrido[1,2-c]pyrimidine4-Aryl-pyrido[1,2-c]pyrimidine derivativesReduction
Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidineSubstituted pyridines, ethyl chloroacetateO-alkylation followed by cyclization

Synthesis of Conformationally Restricted and Conformationally Flexible Analogs

Controlling the conformational flexibility of the this compound scaffold is a key strategy in drug design to enhance binding affinity and selectivity for a biological target.

Conformationally Restricted Analogs: The introduction of structural constraints can lock the molecule into a specific, biologically active conformation.

Spirocyclic Derivatives: The synthesis of spiro-tetrahydropyrimidine derivatives, where one of the ring carbons is part of another ring system, creates a rigid structure with a defined three-dimensional orientation of substituents.

Bicyclic and Fused Systems: As discussed in the previous section, the formation of fused heterocyclic architectures inherently restricts the conformational freedom of the original tetrahydropyrimidine ring.

Conformationally Flexible Analogs: In contrast, the introduction of flexible side chains can allow the molecule to adopt multiple conformations, which may be advantageous for interacting with flexible binding sites on a target protein. This can be achieved by attaching long or branched alkyl or alkoxy chains to the exocyclic amino group or the tetrahydropyrimidine ring. The synthesis of such analogs often involves standard N-alkylation or C-alkylation procedures.

Analog TypeStructural FeatureSynthetic Strategy
Conformationally RestrictedSpirocyclic junction, Fused ring systemMulti-component reactions, Cyclization reactions
Conformationally FlexibleLong alkyl/alkoxy side chainsN-alkylation, C-alkylation

Computational and Theoretical Chemistry Studies on 2 Aminotetrahydropyrimidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and energetic stability, which are crucial for understanding reactivity and designing new molecules.

Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of organic compounds, including pyrimidine (B1678525) derivatives.

Studies on related aminopyrimidine compounds, such as 2-amino-5-nitropyrimidine, have utilized DFT calculations with methods like B3LYP and Hartree-Fock (HF) employing basis sets such as 6-311++G(d,p) to determine optimized structures, energies, and vibrational frequencies nih.gov. These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) reveals regions susceptible to electrophilic and nucleophilic attack, indicating that charge transfer can occur within the molecule nih.gov.

The reactivity of pyrimidine derivatives can be further analyzed through conceptual DFT, which provides descriptors like electronegativity, hardness, and electrophilicity. These descriptors help in predicting the chemical behavior of the molecule in various environments researchgate.net. For example, DFT studies on pyrimidine derivatives interacting with metal clusters have shown that the electrophilicity index of the drug-metal systems is higher than that of the drug alone, suggesting increased electrophilicity upon complexation researchgate.net.

Table 1: Representative DFT-Calculated Properties for Aminopyrimidine Derivatives

PropertyCalculated ValueMethod/Basis SetReference Compound
HOMO EnergyVariesB3LYP/6-311++G(d,p)2-amino-5-nitropyrimidine nih.gov
LUMO EnergyVariesB3LYP/6-311++G(d,p)2-amino-5-nitropyrimidine nih.gov
Energy GapVariesB3LYP/6-311++G(d,p)2-amino-5-nitropyrimidine nih.gov
Dipole Moment8.2324 DebyeDFTQuercitrin (a flavonoid with a pyrimidine-like core) nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can aid in the experimental characterization of new compounds. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for aminopyrimidine derivatives have shown good agreement with experimental data nih.govresearchgate.net.

For 2-amino-5-nitropyrimidine, theoretical FT-IR and FT-Raman spectra have been constructed and compared with experimental spectra to assign the observed vibrational bands nih.gov. Similarly, for 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-amino-5-bromo-6-methyl-4-pyrimidinol, DFT calculations using the 6-311++G(**) basis set have been used to obtain optimized geometries and vibrational frequencies, which correlate well with experimental FTIR and FT-Raman spectra researchgate.net. The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts, providing further structural confirmation researchgate.net.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are essential computational tools in drug discovery and design. They are used to predict how a ligand, such as a 2-aminotetrahydropyrimidine derivative, might interact with a biological receptor at the atomic level.

In Silico Prediction of Binding Modes and Affinities

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies are crucial for understanding the binding modes and estimating the binding affinity, often expressed as a docking score or binding energy.

In silico studies on various pyrimidine derivatives have demonstrated their potential as inhibitors for different biological targets. For instance, docking studies of pyrazoline and pyrimidine derivatives targeting the cyclooxygenase-2 (COX-2) enzyme have shown strong binding affinities and favorable positioning within the active site uomustansiriyah.edu.iq. Similarly, molecular docking has been used to explore the antibacterial, antioxidant, antifungal, and anticancer properties of pyrimidine-derived Schiff bases by examining their interactions with targets like topoisomerase II DNA gyrase and cyclin-dependent kinase 8 researchgate.net. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex nih.govresearchgate.net.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time nih.govyoutube.commdpi.comresearchgate.netnih.gov. MD simulations on dihydropyrimidinone derivatives have shown stable binding in the active site of α-glucosidase with low root-mean-square deviation (RMSD), indicating complex stability nih.gov.

Table 2: Representative Docking Scores and Binding Energies for Pyrimidine Derivatives

Compound ClassTarget ProteinDocking Score / Binding EnergyKey Interactions
Dihydropyrimidinone derivativeα-glucosidase-7.9 kcal/molHydrogen bonding, electrostatic forces nih.gov
Pyrimidine-derived Schiff basesTopoisomerase II DNA gyraseNot specifiedFavorable binding affinities researchgate.net
Thienopyrimidine/Sulfonamide HybridsFGFR-1-7.123 to -5.239Interactions with ASP 641, LEU 484, LYS 514, ALA 564 nih.gov

Note: This table provides examples from studies on related pyrimidine derivatives, as specific data for this compound was not found.

Rational Design of Derivatives Based on Computational Predictions

The insights gained from molecular docking and dynamics simulations are pivotal for the rational design of new derivatives with improved potency and selectivity nih.govgeneonline.com. By understanding the structure-activity relationships (SAR), medicinal chemists can modify the lead compound to enhance its interaction with the target receptor.

For example, the design of novel RAGE inhibitors based on a pyrimidine-2-carboxamide (B1283407) scaffold involved synthesizing analogs to improve drug-like properties such as hydrophilicity and reduce toxicity nih.gov. Similarly, the rational design of pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors was based on modifying the heterocyclic head, linker, and hydrophobic tail to optimize interactions with the ATP binding region of the receptor nih.govrsc.org. Computational approaches, including pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship) studies, can guide these design efforts nih.gov.

In Silico Approaches for Predicting Reaction Pathways and Selectivity

Computational chemistry also offers powerful tools for predicting the most likely pathways of chemical reactions and understanding the factors that control their selectivity.

While specific studies on the reaction pathways of this compound were not identified, computational methods are generally used to investigate reaction mechanisms. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway researchgate.netmdpi.comlu.se.

For complex reactions like cyclizations, computational tools can help anticipate selectivity by evaluating different possible pathways nih.gov. Neural network potentials are emerging as a method to efficiently explore reaction networks and predict activation energies, which can be crucial for understanding stereoselectivity and identifying experimentally viable reaction routes. These in silico approaches can significantly accelerate the discovery and optimization of synthetic routes for novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While QSAR studies are prevalent for various classes of pyrimidine derivatives, a thorough review of publicly available scientific literature reveals a notable absence of specific QSAR models developed exclusively for the this compound scaffold.

General QSAR studies on broader categories of pyrimidine-containing molecules often explore how different substituents on the pyrimidine ring influence their biological effects. These studies typically involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

For a hypothetical QSAR study on this compound derivatives, a series of analogues with diverse substituents at various positions of the tetrahydropyrimidine (B8763341) ring would be synthesized and their biological activity against a specific target would be determined. Subsequently, molecular descriptors for each analogue would be calculated.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor TypeExamples of DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of Atoms, Number of BondsBasic molecular composition and size.
Topological Wiener Index, Randić Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching of the molecular skeleton.
Geometrical Molecular Surface Area, Molecular Volume, Principal Moments of InertiaThree-dimensional size and shape of the molecule.
Electrostatic Dipole Moment, Partial Charges on AtomsDistribution of charge within the molecule.
Quantum-Chemical HOMO Energy, LUMO Energy, Mulliken ChargesElectronic properties and reactivity.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be employed to build a QSAR model. The goal is to create a predictive equation that can estimate the biological activity of new, unsynthesized this compound derivatives based solely on their structural features.

A robust QSAR model would be validated using both internal and external validation techniques to ensure its predictive power. A validated model could then be used to virtually screen a library of potential this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

However, it is crucial to reiterate that at present, there are no specific, published QSAR studies dedicated to the this compound scaffold to draw detailed research findings from. The information presented here is based on the general principles and methodologies of QSAR modeling as applied to other classes of chemical compounds.

Applications of 2 Aminotetrahydropyrimidine in Chemical Synthesis and Chemical Biology Research

Role as a Privileged Scaffold and Building Block in Organic Synthesis Methodology

The term "privileged structure" refers to molecular scaffolds that can bind to a range of different biological targets, making them valuable starting points for drug discovery. nih.gov The pyrimidine (B1678525) nucleus, a key component of DNA and RNA, is recognized as one such privileged scaffold. nih.govnih.gov Its derivatives have garnered significant attention for their therapeutic potential, particularly as anticancer agents that function as protein kinase inhibitors. nih.gov The 2-aminopyrimidine (B69317) moiety, in particular, serves as a crucial intermediate in the chemical synthesis of various biomolecules and is a foundational element in numerous pharmaceuticals. researchgate.netmdpi.com

Integration into Combinatorial Synthesis for Library Generation

Combinatorial chemistry is a powerful technique for generating large arrays of structurally diverse compounds, known as chemical libraries, which can be screened for biological activity. nih.gov The 2-aminotetrahydropyrimidine scaffold is well-suited for this approach due to its reactive sites, which allow for the systematic and repetitive linkage of various "building blocks". nih.gov This methodology enables the rapid creation of extensive libraries of pyrimidine derivatives. nih.gov

The process often involves parallel synthesis, where reactions are run simultaneously to produce hundreds or thousands of compounds. nih.gov By modifying the substituents on the pyrimidine ring, chemists can generate focused or diverse libraries designed to interact with specific biological targets. nih.gov The efficiency of this approach is a significant advantage, reducing the time required for custom library synthesis from weeks to potentially less than an hour using modern techniques like flow chemistry. chemrxiv.org This rapid generation of hyperdiverse libraries is instrumental in hit discovery and lead optimization in the drug development pipeline. nih.gov

Precursors for the Synthesis of Diverse Heterocyclic Systems (e.g., Fused Pyrido-Pyrimidines)

The 2-aminopyrimidine core is a versatile starting material for the synthesis of more complex, fused heterocyclic systems. semanticscholar.orgmdpi.com These fused structures, such as imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines, often exhibit enhanced or novel biological activities. semanticscholar.orgmdpi.com For instance, pyridopyrimidine derivatives have been synthesized and evaluated for their potential as antibacterial agents by targeting enzymes like DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net

The synthesis of these fused systems often involves using a substituted pyrimidine as a precursor, which then undergoes cyclization reactions to form the additional rings. researchgate.net A variety of novel fused pyrimidine derivatives have been designed and synthesized to act as agonists for receptors like GPR119, which is relevant for metabolic diseases. nih.gov The strategic use of 2-aminopyrimidine as a foundational block allows for the creation of a wide range of polycyclic structures with tailored properties for various therapeutic applications. nih.gov

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. mdpi.com This approach is valued for its atom economy, step economy, and the ability to rapidly generate molecular complexity. nih.govmdpi.com The synthesis of substituted pyrimidines is particularly amenable to MCRs. nih.gov

Several MCRs have been developed for the regioselective synthesis of 2-aminopyridine (B139424) and pyrimidine derivatives. rsc.orgmdpi.com For example, a novel, iridium-catalyzed MCR allows for the synthesis of highly decorated pyrimidines from amidines and up to three different alcohols. nih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, showcasing the power of MCRs to selectively form multiple C-C and C-N bonds in one pot. nih.gov Such sustainable and efficient protocols are attractive for creating large libraries of functionalized pyrimidines for screening and development. nih.gov

Contributions to Chemical Biology Research

In chemical biology, the this compound scaffold is utilized to create specialized tools for exploring biological systems. These tools include molecular probes for target identification and inhibitors for studying enzyme function and structure-activity relationships.

Design and Synthesis of Molecular Probes for Investigating Biological Targets (e.g., Integrins)

Molecular probes are essential tools for monitoring biological processes, localizing proteins within cells, and elucidating the mechanisms of protein-ligand interactions. researchgate.net Affinity-based probes typically consist of a biologically active molecule connected via a chemical linker to a reporter group (like a fluorophore or biotin) or an insoluble support. nih.gov

While specific examples using a this compound core for integrin probes are not detailed in the provided data, the principles of probe design are broadly applicable. For instance, a fluorescent antagonist for α9β1 and α4β1 integrins was developed based on a different scaffold. researchgate.net This probe proved useful for screening small molecule inhibitors and investigating integrin expression on stem cells in vivo. researchgate.net Similarly, the this compound scaffold can be functionalized by attaching reporter tags to create probes for its specific biological targets, enabling researchers to perform pull-down assays and identify binding partners in complex biological samples. nih.gov

Enzyme Inhibition Studies: Structure-Activity Relationships and Mechanistic Insights (e.g., β-Glucuronidase)

The 2-aminopyrimidine framework is a key feature in many enzyme inhibitors. nih.gov An elevated activity of the enzyme β-glucuronidase has been linked to various diseases, making the discovery of potent inhibitors an active area of research. semanticscholar.orgnih.gov A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit this enzyme, revealing important structure-activity relationships (SAR). nih.govnih.gov

In one study, twenty-seven derivatives were synthesized from 2-amino-4,6-dichloropyrimidine. semanticscholar.org The inhibitory activities were measured and compared to the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov The results demonstrated that the nature of the substituent on the pyrimidine ring significantly impacts inhibitory potency. nih.gov

Key Research Findings:

Compound 24 , featuring a piperazinyl substituent, was identified as the most potent inhibitor with an IC₅₀ value of 2.8 ± 0.10 µM, which is significantly more active than the standard inhibitor (IC₅₀ = 45.75 ± 2.16 µM). nih.govnih.gov

In contrast, Compound 25 , which has a 4-phenyl piperazinyl group, was inactive, suggesting that the hydrogen atom on the piperazinyl moiety in Compound 24 plays a crucial role in its activity. semanticscholar.orgnih.gov

The length of alkyl chains on substituents also influenced activity. For instance, among compounds with an alkyl-substituted phenyl ring, inhibitory potency increased with chain length from methyl (inactive) to ethyl (IC₅₀ = 300.25 ± 12.5 µM) to butyl (IC₅₀ = 126.43 ± 6.16 µM). nih.gov

Molecular docking studies were performed to predict the binding modes of these compounds within the active site of β-glucuronidase, confirming that the presence of specific hydrogen bond donors and acceptors is critical for potent inhibition. semanticscholar.orgnih.gov These mechanistic insights are invaluable for the rational design of next-generation inhibitors.

Table 1: Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives against β-Glucuronidase

Compound Substituent Group IC₅₀ (µM)
24 Piperazinyl 2.8 ± 0.10
23 Butylphenyl 126.43 ± 6.16
22 Ethylphenyl 300.25 ± 12.5
21 Methylphenyl Inactive
25 4-Phenyl piperazinyl Inactive

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Aminopyrimidine
2-Amino-4,6-dichloropyrimidine
D-saccharic acid 1,4-lactone
Imidazopyrimidine
Triazolopyrimidine
Pyrido-pyrimidine
5-fluorouracil
Monastrol
Imatinib
Palbociclib
Ribociclib
Abemaciclib
Formamide
Guanine
2-aminopurine
Triaminopyrimidine
Tetrazolopyrimidine
Diethyl but-2-ynedioate
Dimethyl but-2-ynedioate
2,2-dimethylchroman-7-ol
Acetic acid
Pyruvic acid
Malononitrile
Ethyl cyanoacetate
Fluconazole
Amphotericin B
Terbinafine
Ketoconazole
Itraconazole
Ciprofloxacin
Novobiocin
Trimethoprim
Dihydroorotate
Phenytoin
Sorbinil
Triethylamine
Ethanol
Ammonia (B1221849)
Sulfur
Oxalyl chloride
Pyridine

Development of Scaffolds for Exploring Molecular Interactions within Biological Systems

The this compound core serves as a versatile platform for the development of molecular probes and scaffolds designed to investigate and elucidate intricate molecular interactions within biological environments. The saturated nature of the tetrahydropyrimidine (B8763341) ring allows for the adoption of various three-dimensional conformations, which can be crucial for fitting into the binding sites of biological macromolecules like proteins and nucleic acids.

Researchers can systematically modify the this compound scaffold at several positions to create a library of derivatives. These modifications can include the introduction of different functional groups to the amino group or the ring structure itself. By varying these substituents, scientists can fine-tune the steric and electronic properties of the resulting molecules, enabling a systematic exploration of how these properties influence binding affinity and specificity to a target biomolecule.

For instance, the amino group can be acylated, alkylated, or incorporated into larger, more complex structures. These modifications can introduce hydrogen bond donors and acceptors, charged moieties, or hydrophobic fragments, all of which can play a critical role in molecular recognition processes. By observing how these changes affect the interaction with a biological target, researchers can map the key features of the binding site and understand the fundamental forces driving the interaction.

Scaffold ModificationPotential Interaction ExploredBiological System Example
N-AcylationHydrogen bonding, Steric hindranceEnzyme active sites
N-AlkylationHydrophobic interactions, van der Waals forcesProtein-protein interfaces
Ring SubstitutionConformational constraints, Electrostatic interactionsDNA/RNA grooves

These tailored scaffolds, derived from this compound, can be employed in various experimental techniques, such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry, to quantify the binding affinities and thermodynamic parameters of their interactions with biological targets. The data obtained from these studies provide invaluable insights into the principles of molecular recognition, aiding in the rational design of more potent and selective bioactive molecules.

Design of Non-Covalent Thrombin Inhibitor Scaffolds

The coagulation cascade is a complex biological process, with the serine protease thrombin playing a central role in the formation of blood clots. Consequently, the inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. The this compound scaffold has emerged as a promising starting point for the design of non-covalent thrombin inhibitors.

The design of effective thrombin inhibitors often relies on mimicking the natural substrate of the enzyme, fibrinogen. A key interaction involves the insertion of a basic group into the S1 specificity pocket of thrombin, which contains the acidic residue Asp189. The amino group of this compound, being basic, can serve as a suitable pharmacophore to engage in this critical electrostatic interaction.

Starting from the this compound core, medicinal chemists can elaborate the structure to occupy other key binding pockets of the thrombin active site, such as the hydrophobic S2 and S3 pockets. By appending appropriate hydrophobic and aromatic groups to the scaffold, it is possible to design molecules that make extensive and favorable contacts with the enzyme, leading to high-affinity, non-covalent binding.

A general design strategy for this compound-based non-covalent thrombin inhibitors is outlined below:

ComponentTarget Pocket in ThrombinDesired Chemical Feature
2-Amino groupS1 Specificity PocketBasic, positively charged at physiological pH
Scaffold linker---Provides optimal orientation of substituents
P2 SubstituentS2 PocketHydrophobic, aromatic groups
P3 SubstituentS3 PocketLarger, more extended hydrophobic groups

The development of these inhibitors often involves an iterative process of design, synthesis, and biological evaluation. Researchers synthesize a series of this compound derivatives with diverse substituents and evaluate their ability to inhibit thrombin activity in vitro. The structure-activity relationship (SAR) data generated from these studies guide the subsequent rounds of optimization, leading to the identification of potent and selective non-covalent thrombin inhibitors.

Analytical and Spectroscopic Characterization Techniques for 2 Aminotetrahydropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Aminotetrahydropyrimidine. researchgate.net By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons at different positions of the tetrahydropyrimidine (B8763341) ring and the amino group. The saturated aliphatic nature of the ring would result in signals in the upfield region of the spectrum. Specifically, one would anticipate signals for the two methylene (B1212753) groups at the C4 and C6 positions, and another for the methylene group at the C5 position. The protons of the amino (-NH2) and secondary amine (-NH-) groups would likely appear as broader signals whose chemical shifts can be dependent on the solvent and concentration.

While specific experimental data for the parent this compound is not widely published, analysis of a related compound, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid (Ectoine), confirms the utility of NMR in defining this heterocyclic system. nih.gov For this compound, the expected ¹H NMR signals would be:

A multiplet for the four protons on C4 and C6.

A multiplet for the two protons on C5, likely appearing as a quintet.

Broad singlets for the protons on the nitrogen atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each of the three non-equivalent carbon atoms in the saturated ring, in addition to the carbon of the guanidine (B92328) group at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles, as specific experimental data is not readily available in the cited literature.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155
C4/C6~3.2 - 3.4~40 - 45
C5~1.8 - 2.0~20 - 25
NH (ring)Variable (broad)-
NH₂ (amino)Variable (broad)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HREI-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₄H₉N₃ and a molecular weight of approximately 99.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 99.079647300 Da). nih.gov

Under electron ionization (EI), the molecular ion (M⁺) peak would be expected at m/z 99. As an amine-containing compound, this molecular ion peak would follow the nitrogen rule, having an odd nominal mass. chemicalbook.com The fragmentation of the molecular ion is anticipated to proceed through characteristic pathways for cyclic amines. chemicalbook.com

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ring nitrogens is a common fragmentation pathway for amines. This could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a significant fragment ion.

Ring-opening: The cyclic structure may open, followed by a series of subsequent fragmentations.

Loss of small neutral molecules: Elimination of ammonia (B1221849) (NH₃) or other small, stable molecules can also occur.

Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: This table is based on theoretical fragmentation patterns for cyclic amines.)

m/z ValuePossible Fragment IdentityFragmentation Pathway
99[C₄H₉N₃]⁺Molecular Ion (M⁺)
70[C₃H₄N₂]⁺Loss of CH₃N
56[C₃H₆N]⁺Ring cleavage and rearrangement
43[C₂H₅N]⁺Alpha-cleavage and loss of CH₂N₂

Chromatographic Methods for Purification and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for the purification and analysis of this compound and its derivatives. For chiral derivatives of this compound, chiral HPLC is the method of choice for separating enantiomers and determining enantiomeric excess (ee).

A study on atropisomeric 1,2-disubstituted 1,4,5,6-tetrahydropyrimidinium salts demonstrated the successful separation of enantiomers using chiral HPLC. researchgate.netresearchgate.net This research highlights the effectiveness of polysaccharide-based chiral stationary phases (CSPs) for resolving stereoisomers of the tetrahydropyrimidine core structure.

Key findings from this research include:

Stationary Phases: Polysaccharide-based CSPs such as Chiralcel OD-R (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) were effective.

Mobile Phases: The separations were typically achieved under reverse-phase conditions, using mixtures of aqueous buffers (like trifluoroacetic acid in water) and organic modifiers such as acetonitrile (B52724) or methanol. researchgate.net

Detection: A UV detector is commonly used, and for more detailed analysis, it can be coupled with chiroptical detectors like a polarimeter or a circular dichroism detector. researchgate.net

These methods allow for not only the analytical quantification of each enantiomer but also for semi-preparative separation to isolate the individual enantiomers for further study. researchgate.net

Table 3: Example Conditions for Chiral HPLC Separation of Tetrahydropyrimidine Derivatives (Based on the separation of substituted 1,4,5,6-tetrahydropyrimidinium salts researchgate.netresearchgate.net)

ParameterCondition
ColumnChiralcel OD-R or Chiralpak AD-RH
Mobile PhaseAcetonitrile/Aqueous TFA or Methanol/Aqueous TFA
Elution ModeIsocratic
DetectionUV, Polarimetry, Circular Dichroism

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the free, unsubstituted this compound is not readily found in the cited literature, its structure has been determined as a ligand bound to a protein. The RCSB Protein Data Bank (PDB) contains entries where this compound (ligand code: W3J) is co-crystallized with target proteins (e.g., PDB ID: 5RRY). nih.gov This information confirms the molecular conformation when interacting within a biological binding site and provides precise atomic coordinates and bond information for the molecule in that specific environment. Analysis of related structures, like 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, shows how hydrogen bonding and ring interactions dictate the packing in the crystal lattice. researchgate.net

Future Research Directions and Emerging Opportunities for 2 Aminotetrahydropyrimidine

Development of Next-Generation Catalytic Synthetic Methods

The synthesis of tetrahydropyrimidine (B8763341) derivatives has traditionally relied on methods like the Biginelli reaction, which involves a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net Efforts to enhance the efficiency and sustainability of this reaction have led to the exploration of various catalysts, including Lewis acids such as copper(II) triflate and ytterbium(III) triflate, as well as organocatalysts like DABCO. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to higher yields and shorter reaction times. foliamedica.bgsemanticscholar.org

Future research is anticipated to focus on several key areas to develop next-generation catalytic synthetic methods:

Asymmetric Catalysis: A significant frontier is the development of enantioselective methods to produce chiral 2-aminotetrahydropyrimidine derivatives. This will be crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. mdpi.com Exploring enzymes for the synthesis of this compound and its derivatives could lead to more sustainable and efficient manufacturing processes. nih.gov

Flow Chemistry: Continuous-flow synthesis provides advantages in terms of safety, scalability, and process control. mdpi.commdpi.com Developing robust flow chemistry protocols for the synthesis of this compound will be instrumental for its large-scale production for industrial applications. nih.gov

Photoredox Catalysis: This rapidly advancing field of organic synthesis utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging transformations under mild conditions. nih.govnih.govyoutube.comyoutube.comnicewiczlaboratory.com Applying photoredox catalysis to the synthesis and functionalization of the this compound core could unlock new chemical space.

Table 1: Comparison of Catalytic Methods for Tetrahydropyrimidine Synthesis
Catalytic MethodKey AdvantagesFuture Research Focus
Lewis Acid CatalysisImproved yields and shorter reaction times in Biginelli-type reactions. nih.govDevelopment of more efficient and recyclable Lewis acid catalysts.
OrganocatalysisMetal-free, environmentally benign reaction conditions. nih.govDesign of novel organocatalysts for asymmetric synthesis.
Microwave-Assisted SynthesisRapid reaction rates and often higher yields. foliamedica.bgsemanticscholar.orgOptimization for large-scale and continuous production.
BiocatalysisHigh selectivity and green reaction conditions. mdpi.comDiscovery and engineering of enzymes for novel transformations.
Flow ChemistryEnhanced safety, scalability, and process control. mdpi.comnih.govIntegration of multi-step syntheses into continuous-flow processes.
Photoredox CatalysisMild reaction conditions and access to novel reactivity. nih.govyoutube.comExploration of new photoredox-mediated C-H functionalization reactions.

Exploration of Undiscovered Reactivity and Novel Rearrangements

While the fundamental reactivity of the this compound scaffold is understood, there remains significant potential for the discovery of novel transformations and rearrangements. The dihydropyrimidine (B8664642) core offers multiple sites for functionalization, including N-alkylation, N-acylation, oxidation, and reduction. researchgate.net

Future research in this area will likely concentrate on:

Ring-Expansion and Rearrangement Reactions: Investigating reactions that can transform the six-membered tetrahydropyrimidine ring into larger or more complex heterocyclic systems is a promising avenue. researchgate.netyoutube.commdpi.comnih.gov Such transformations could provide access to novel molecular architectures with unique properties.

Dearomatization and Dearomatizing Functionalization: Exploring the dearomatization of related pyrimidine (B1678525) systems to access functionalized tetrahydropyrimidine derivatives is an area of growing interest. This can provide a route to complex three-dimensional structures from flat aromatic precursors.

Unusual Reactivity under Biological Conditions: The study of enzymes like dihydropyrimidine dehydrogenase has revealed unexpected reaction sequences. nih.gov Further investigation into the metabolism and enzymatic transformations of this compound could uncover novel biological reactivity and inform the design of new enzyme inhibitors or probes.

Reactivity of Radical Intermediates: The generation and subsequent reactions of radical intermediates derived from this compound and its derivatives, particularly through photoredox catalysis, could lead to new C-C and C-heteroatom bond-forming reactions. acs.org

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with desired properties.

Emerging opportunities in this domain include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net This can provide insights into reaction mechanisms and guide the design of new experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov Developing robust QSAR models for this compound derivatives can facilitate the virtual screening of large compound libraries and the identification of promising candidates for further experimental investigation.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound-based ligands with biological targets such as proteins and nucleic acids at an atomic level. This can aid in understanding the mechanism of action and in the rational design of more potent and selective molecules.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing experimental data to predict the properties and activities of new this compound derivatives. This can significantly reduce the time and cost associated with the discovery of new functional molecules.

Table 2: Computational Approaches for this compound Research
Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Calculation of electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.netElucidation of reaction mechanisms and prediction of reactivity.
QSAR ModelingPrediction of biological activity based on chemical structure. nih.govnih.govAccelerated identification of lead compounds in drug discovery.
Molecular Dynamics (MD) SimulationsSimulation of ligand-receptor interactions and conformational dynamics.Understanding of binding modes and rational drug design.
Machine Learning/AIPrediction of physicochemical properties and biological activities.High-throughput virtual screening and de novo design of novel compounds.

Integration into Supramolecular Chemistry and Advanced Materials Science

The ability of the this compound scaffold to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for supramolecular chemistry and the development of advanced materials.

Future research directions in this area are expected to involve:

Metal-Organic Frameworks (MOFs): The use of aminopyrimidine-functionalized ligands in the construction of MOFs has shown promise for applications such as gas separation and storage. rsc.orgresearchgate.netnih.govnih.govmdpi.com Further exploration of this compound as a linker or guest molecule in MOFs could lead to new materials with tailored porosity and functionality.

Supramolecular Polymers: The self-assembly of this compound derivatives through hydrogen bonding or other directional interactions could lead to the formation of novel supramolecular polymers with interesting properties, such as stimuli-responsiveness and self-healing capabilities.

Conductive Polymers: The incorporation of the nitrogen-rich this compound unit into conjugated polymer backbones could be a strategy to modulate the electronic and optical properties of these materials. mdpi.comnih.govmdpi.comnih.gov This could lead to new conductive polymers for applications in organic electronics, sensors, and bioelectronics.

Functional Materials for Biomedical Applications: The development of this compound-based materials for biomedical applications, such as drug delivery vehicles, tissue engineering scaffolds, and diagnostic agents, is a highly promising area of research.

Expansion of Chemical Biology Applications to New Biological Systems and Pathways

The structural similarity of the 2-aminopyrimidine (B69317) core to nucleobases has long been exploited in chemical biology. Expanding these applications to the saturated this compound scaffold and its derivatives could open up new avenues for probing and manipulating biological systems.

Emerging opportunities in this field include:

Development of Novel Chemical Probes: this compound derivatives can be designed as chemical probes to study new biological targets and pathways. For example, fluorescently labeled derivatives could be used to visualize specific biomolecules or cellular processes. Analogs like 2-aminopurine have been successfully used as fluorescent probes for RNA structure and dynamics. nih.gov

Targeting Novel Protein-Protein and Protein-Nucleic Acid Interactions: The ability of the this compound scaffold to mimic aspects of natural nucleobases and amino acids makes it a promising starting point for the design of inhibitors of protein-protein and protein-nucleic acid interactions, which are often challenging to target with traditional small molecules. Peptide nucleic acid probes, which incorporate a pseudopeptide backbone, exemplify this approach. nih.gov

Exploration of New Therapeutic Areas: While tetrahydropyrimidine derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents, there is significant scope to explore their potential in other therapeutic areas. nih.govsemanticscholar.orgnih.gov This includes targeting diseases of the central nervous system, metabolic disorders, and inflammatory conditions.

Systems Biology and Chemical Genetics: High-throughput screening of this compound-based compound libraries against various cell lines and model organisms can be used to identify compounds with interesting biological activities. These "hits" can then be used as tools to dissect complex biological pathways and identify new drug targets.

Q & A

Q. What are common synthetic routes for 2-aminotetrahydropyrimidine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of urea/thiourea derivatives with β-keto esters or malonates. For example, this compound derivatives can be synthesized via condensation reactions using trifluoroacetic acid as a catalyst under reflux conditions (60–80°C). Reaction yields are highly sensitive to pH (optimal range: 5.5–6.5) and solvent polarity (e.g., ethanol or acetonitrile). Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ring substitution patterns and amino group positions. Mass spectrometry (MS) determines molecular weight, while X-ray crystallography resolves bond angles and stereochemistry (e.g., C6–C7–C8 bond angles ~119° in pyrimidine derivatives). Infrared (IR) spectroscopy identifies functional groups like N–H stretches (~3300 cm⁻¹) .

Q. What are the primary biological targets of this compound derivatives in preclinical studies?

  • Methodological Answer : These derivatives often target enzymes like dihydrofolate reductase (DHFR) or kinases. For example, 4-amino-substituted analogs show inhibitory activity against bacterial DHFR (IC₅₀: 0.8–2.3 µM) via competitive binding assays using NADPH oxidation monitoring. Assays require strict anaerobic conditions to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound derivatives under varying pH conditions?

  • Methodological Answer : Contradictions in yields often arise from competing reaction pathways. For example, at pH <5, protonation of the amino group reduces nucleophilicity, favoring side products like open-chain intermediates. Systematic pH titration (3–7) with real-time monitoring via HPLC can identify optimal conditions. Kinetic studies (e.g., Arrhenius plots) further differentiate temperature-dependent side reactions .

Q. What computational strategies optimize the design of this compound-based inhibitors for antiviral targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. Molecular docking (AutoDock Vina) models interactions with viral protease active sites (e.g., SARS-CoV-2 Mpro). MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories. Validation requires correlating computed binding energies (ΔG) with in vitro IC₅₀ values .

Q. How do solvent effects influence regioselectivity in substitution reactions of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic substitution at the C4 position, while protic solvents (e.g., methanol) favor C6 substitution due to hydrogen bonding with the amino group. Solvent parameters (Kamlet-Taft α, β) quantify these effects. Experimental validation involves comparative trials with deuterated solvents and ¹³C-labeled reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.